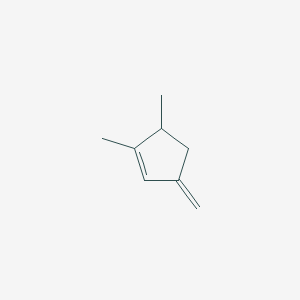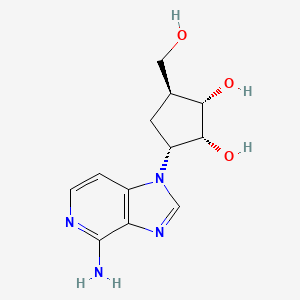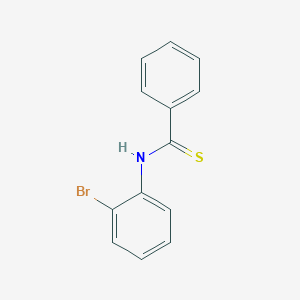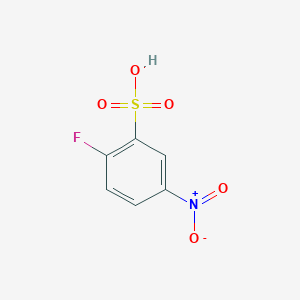
2-Fluoro-5-nitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitrobenzene-1-sulfonic acid typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using reagents like N-fluorobenzenesulfonimide.
Sulfonation: Adding a sulfonic acid group through the reaction with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro and sulfonic acid groups, the compound is less reactive towards electrophilic substitution.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: N-fluorobenzenesulfonimide.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Reduction: Iron and hydrochloric acid.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-5-nitrobenzene-1-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzene-1-sulfonic acid involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups (nitro and sulfonic acid) deactivate the benzene ring towards electrophilic substitution but make it more reactive towards nucleophilic substitution . The fluorine atom further influences the reactivity by stabilizing the transition state during nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrobenzene-1-sulfonic acid
- 2-Fluoro-3-nitrobenzene-1-sulfonic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
2-Fluoro-5-nitrobenzene-1-sulfonic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of fluorine, nitro, and sulfonic acid groups provides a distinct set of chemical properties that are valuable in various synthetic and industrial processes .
Properties
CAS No. |
82734-01-8 |
|---|---|
Molecular Formula |
C6H4FNO5S |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4FNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) |
InChI Key |
KDEKLNRJLDFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


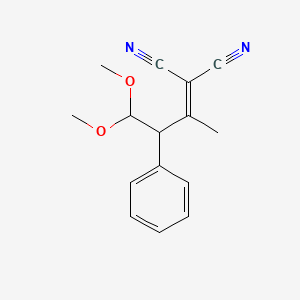
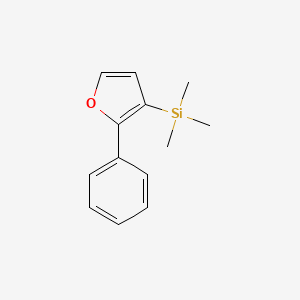
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
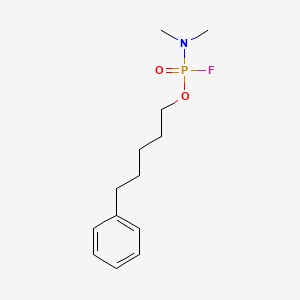
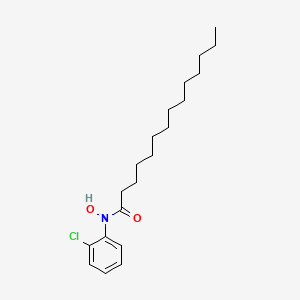
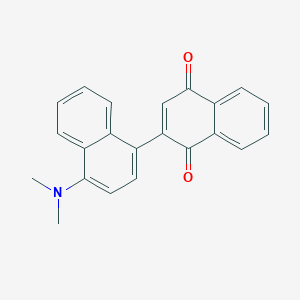
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
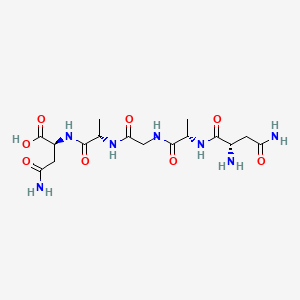
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
